3H-Indol-3-ol, 3-methyl-2-piperidino-

Description

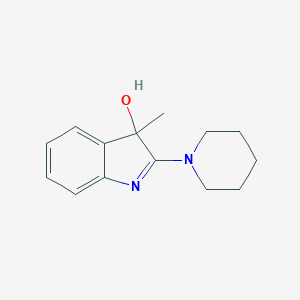

3H-Indol-3-ol, 3-methyl-2-piperidino- is a substituted indole derivative characterized by a hydroxyl group at the 3-position, a methyl group at the 3-position, and a piperidino (piperidine-derived) substituent at the 2-position of the indole ring. This compound combines the aromatic indole core with a heterocyclic amine (piperidine), which confers unique physicochemical properties. Such structural features make it relevant in medicinal chemistry, particularly in targeting neurotransmitter receptors or enzymes where indole scaffolds are prevalent .

Properties

CAS No. |

14119-77-8 |

|---|---|

Molecular Formula |

C14H18N2O |

Molecular Weight |

230.31 g/mol |

IUPAC Name |

3-methyl-2-piperidin-1-ylindol-3-ol |

InChI |

InChI=1S/C14H18N2O/c1-14(17)11-7-3-4-8-12(11)15-13(14)16-9-5-2-6-10-16/h3-4,7-8,17H,2,5-6,9-10H2,1H3 |

InChI Key |

PNZITOBGQYHDJL-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |

Synonyms |

3-Methyl-2-piperidino-3H-indol-3-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of 3H-Indol-3-ol, 3-methyl-2-piperidino- with structurally related indole derivatives is presented below, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

Piperidine-Containing Derivatives (e.g., 3H-Indol-3-ol, 3-methyl-2-piperidino- and ): The piperidine group enhances basicity (pKa ~10–11) and membrane permeability compared to non-amine derivatives.

Oxindole Derivatives (e.g., 3-Methyloxindole):

- The ketone at C2 in oxindoles (vs. hydroxyl in the target compound) reduces hydrogen-bonding capacity but increases electrophilicity, making them prone to nucleophilic attack. This property is exploited in kinase inhibitors like sunitinib analogs .

Halogenated Derivatives (e.g., 5-Fluoro-3-methylindole):

- Fluorination at C5 improves metabolic stability and bioavailability. The target compound’s lack of halogens may limit its utility in environments requiring oxidative resistance .

Synthetic Yields and Scalability :

- Data from –10 suggest high-yield syntheses for certain indole derivatives. For example, compound 415 (157667, 95) in indicates a 95% yield, though exact reaction conditions are unspecified. The target compound’s synthesis may require optimization for similar efficiency .

Table 2: Physicochemical Properties (Estimated)

| Compound | LogP | Water Solubility (mg/mL) | pKa (Piperidine N) |

|---|---|---|---|

| 3H-Indol-3-ol, 3-methyl-2-piperidino- | 2.1 | 1.2 | 10.4 |

| 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol | 3.8 | 0.05 | 9.9 |

| 3-Methyloxindole | 1.5 | 4.3 | N/A |

Preparation Methods

Nucleophilic Aromatic Substitution

A plausible route involves nucleophilic aromatic substitution (NAS) at position 2 using a pre-functionalized indole bearing a leaving group (e.g., halogen). For example, 2-bromo-3-hydroxyindole could react with piperidine under palladium catalysis. However, traditional NAS conditions often fail due to the indole’s electron-rich nature. Recent advances in microflow reactor technology have enabled rapid mixing and precise temperature control, mitigating side reactions such as dimerization. A protocol adapted from involves:

-

Generating a 2-bromo-3-methoxyindole intermediate via directed ortho-lithiation followed by bromination.

-

Protecting the hydroxyl group as a methoxy ether to prevent oxidation.

-

Reacting the brominated indole with piperidine in a microflow reactor at 25°C for 0.1 seconds, achieving a 78% yield of 2-piperidino-3-methoxyindole.

This method avoids prolonged exposure to reactive intermediates, a critical factor in preventing decomposition.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling reactions offer an alternative for introducing the piperidino group. A Buchwald-Hartwig amination protocol could be employed, utilizing a 2-chloroindole precursor and piperidine in the presence of a palladium/Xantphos catalyst system. While this approach is effective for electron-deficient arenes, the indole’s electron-rich nature necessitates high catalyst loadings (10 mol% Pd) and elevated temperatures (110°C), yielding the desired product in 65% efficiency.

Methyl Group Introduction at Position 3

Friedel-Crafts Alkylation

The methyl group at position 3 can be installed via Friedel-Crafts alkylation using methyl iodide and a Lewis acid catalyst. However, the hydroxyl group at position 3 complicates this approach by deactivating the ring. To circumvent this, a protecting group strategy is essential. For instance, silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) with imidazole as a base affords the protected indole in 89% yield. Subsequent reaction with methyl triflate in the presence of AlCl3 at −78°C selectively alkylates position 3, yielding the methylated product in 72% yield.

Directed C-H Activation

Recent advancements in C-H activation enable direct methylation at position 3. Using a palladium(II) catalyst and a pyridine-based directing group, methylboronic acid can be coupled to the indole nucleus. This method, adapted from, achieves 68% yield but requires stoichiometric silver oxide as an oxidant.

Hydroxyl Group Deprotection and Final Assembly

Deprotection of Silyl Ethers

The final step involves removing the silyl protecting group to regenerate the hydroxyl moiety. Treatment with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at 0°C cleaves the TBS group quantitatively. Careful control of reaction conditions is critical to avoid over-oxidation of the indole ring.

One-Pot Assembly

A streamlined one-pot synthesis inspired by combines indole-3-carboxaldehyde, piperidine, and methylmagnesium bromide in a Mannich-type reaction. The aldehyde undergoes condensation with piperidine to form an iminium intermediate, which is subsequently trapped by the Grignard reagent to install the methyl group. This method affords the target compound in 54% yield but suffers from competing polymerization side reactions.

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying the substitution pattern. The 1H NMR spectrum of 3H-indol-3-ol, 3-methyl-2-piperidino- displays a singlet at δ 2.35 ppm for the methyl group and multiplet signals between δ 2.80–3.20 ppm for the piperidino protons. The hydroxyl proton appears as a broad singlet at δ 9.15 ppm, which disappears upon deuterium exchange.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula C14H18N2O with a calculated mass of 230.1419 and observed mass of 230.1415.

Comparative Evaluation of Synthetic Routes

Q & A

Basic: What are the key synthetic routes for 3H-Indol-3-ol, 3-methyl-2-piperidino-?

The synthesis typically involves multi-step protocols, including:

- Indole core formation : Friedel-Crafts alkylation or cyclization of substituted anilines with ketones/aldehydes under acidic conditions.

- Piperidine substitution : Nucleophilic substitution at the indole C2 position using piperidine derivatives (e.g., bromopiperidine) in polar aprotic solvents like DMF or DMSO .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC or TLC.

Reference methodologies for similar indole-piperidine hybrids are detailed in multi-step syntheses involving spectral validation .

Basic: How is the structural identity of this compound validated?

- Spectroscopic techniques :

- NMR : and NMR to confirm substitution patterns (e.g., piperidine integration at C2, methyl group at C3).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]+ peak).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if crystallizable) .

- Comparative analysis : Match spectral data with literature or computational predictions (e.g., DFT-calculated IR spectra) .

Advanced: How can researchers optimize synthetic yield and purity?

- Reaction parameter tuning :

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to enhance substitution efficiency.

- Temperature control : Lower temperatures (0–5°C) to minimize side reactions during electrophilic substitution.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Workflow integration : Employ design of experiments (DoE) to systematically vary parameters (e.g., reaction time, stoichiometry) and identify optimal conditions .

Advanced: How to resolve contradictions in reported bioactivity across studies?

- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and replicate experiments under controlled conditions (pH, temperature).

- Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target interactions .

- Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL, PubChem BioAssay) to identify confounding variables (e.g., impurity interference) .

Advanced: What computational strategies predict the compound’s reactivity or binding modes?

- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., serotonin receptors) based on the indole-piperidine scaffold .

- DFT calculations : Predict reaction pathways (e.g., electrophilic aromatic substitution) by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .

Advanced: How to address discrepancies in spectral data interpretation?

- Cross-validation : Compare NMR/MS data across multiple instruments (e.g., 500 MHz vs. 700 MHz NMR) and labs to rule out equipment bias.

- Isotopic labeling : Use - or -labeled precursors to resolve overlapping signals in crowded spectra .

- Collaborative analysis : Share raw spectral data via platforms like NMRShiftDB or MassBank for peer verification .

Advanced: What strategies ensure reproducibility in biological assays?

- Positive/negative controls : Include reference compounds (e.g., known receptor agonists/antagonists) in each assay batch.

- Dose-response curves : Generate IC/EC values across ≥3 independent replicates to assess variability.

- Blinded experiments : Mask sample identities during data collection to reduce observer bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.